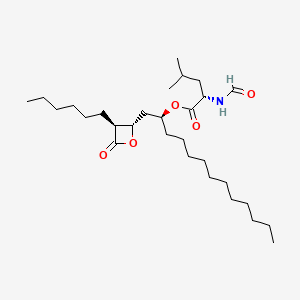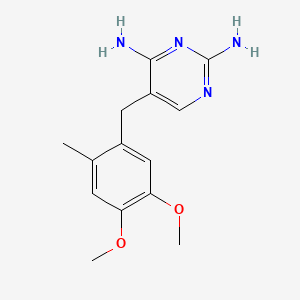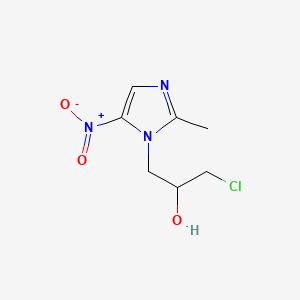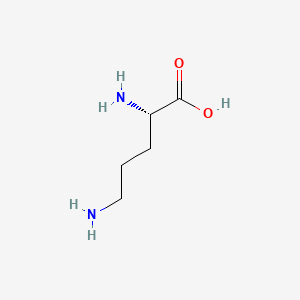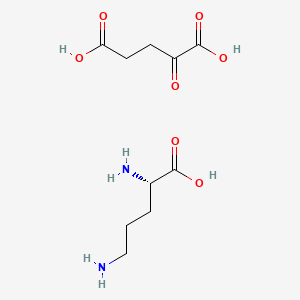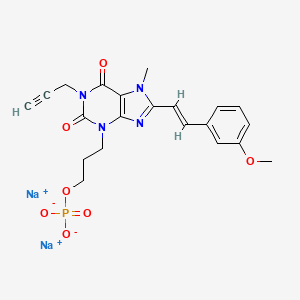
MSX-3 hydrate
Vue d'ensemble
Description
. This compound is notable for its role in biochemical and physiological research, particularly in the study of adenosine receptors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MSX-3 hydrate involves the preparation of water-soluble phosphate prodrugs of 1-propargyl-8-styrylxanthine derivatives . The synthetic route typically includes the following steps:
Starting Materials: The synthesis begins with 8-(m-methoxystyryl)xanthine derivatives.
Phosphorylation: The xanthine derivatives undergo phosphorylation to introduce the phosphate group.
Hydration: The final step involves the hydration of the disodium salt to form the hydrate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is typically produced in solid form and stored under conditions that protect it from light and moisture .
Analyse Des Réactions Chimiques
Types of Reactions
MSX-3 hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions, particularly involving the phosphate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the xanthine ring, while substitution reactions can introduce various functional groups at the phosphate site.
Applications De Recherche Scientifique
MSX-3 hydrate has a wide range of scientific research applications:
Chemistry: It is used to study the properties and reactions of adenosine receptor antagonists.
Biology: The compound is employed in research on cellular signaling pathways involving adenosine receptors.
Medicine: this compound is investigated for its potential therapeutic effects in conditions related to adenosine receptor activity, such as neurodegenerative diseases.
Industry: The compound is used in the development of pharmaceuticals targeting adenosine receptors.
Mécanisme D'action
MSX-3 hydrate exerts its effects by selectively antagonizing A2A adenosine receptors . The compound binds to these receptors, inhibiting their activation by endogenous adenosine. This blockade affects various molecular targets and pathways, including those involved in neurotransmission and inflammation. The prodrug nature of this compound allows it to be converted into its active form, MSX-2, within the body, enhancing its bioavailability and efficacy .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methotrexate hydrate: Another hydrate form used in medical research.
Lometrexol hydrate: A compound with similar applications in biochemical studies.
NF 023 hydrate: A selective antagonist for different receptor types.
Uniqueness of MSX-3 Hydrate
This compound is unique due to its selective antagonism of A2A adenosine receptors and its prodrug nature, which enhances its bioavailability. Unlike other similar compounds, this compound specifically targets adenosine receptors, making it a valuable tool in research focused on these receptors .
Propriétés
IUPAC Name |
disodium;3-[8-[(E)-2-(3-methoxyphenyl)ethenyl]-7-methyl-2,6-dioxo-1-prop-2-ynylpurin-3-yl]propyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N4O7P.2Na/c1-4-11-25-20(26)18-19(24(21(25)27)12-6-13-32-33(28,29)30)22-17(23(18)2)10-9-15-7-5-8-16(14-15)31-3;;/h1,5,7-10,14H,6,11-13H2,2-3H3,(H2,28,29,30);;/q;2*+1/p-2/b10-9+;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYVZWCILYQDHNU-TTWKNDKESA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC2=C1C(=O)N(C(=O)N2CCCOP(=O)([O-])[O-])CC#C)C=CC3=CC(=CC=C3)OC.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NC2=C1C(=O)N(C(=O)N2CCCOP(=O)([O-])[O-])CC#C)/C=C/C3=CC(=CC=C3)OC.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N4Na2O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261717-23-1 | |
| Record name | MSX-3 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0261717231 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MSX-3 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JG3WXY7PD2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of MSX-3?
A: MSX-3 acts as a potent and selective antagonist of adenosine A2A receptors. [] This means it binds to these receptors and blocks the action of adenosine, an endogenous neurotransmitter.
Q2: How does MSX-3's antagonism of adenosine A2A receptors influence dopamine signaling?
A: Adenosine A2A receptors and dopamine D2 receptors exhibit antagonistic interactions. [, ] By blocking A2A receptors, MSX-3 can enhance the signaling of dopamine D2 receptors, particularly within the striatum. This effect has been demonstrated through electrophysiological recordings showing potentiated inhibition of neuronal firing by the D2 agonist quinpirole in the presence of MSX-3. []
Q3: What downstream effects are associated with MSX-3's action on adenosine A2A receptors?
A3: MSX-3's blockade of A2A receptors can lead to several downstream effects, including:
- Enhanced Motor Activity: Studies in rats have shown that MSX-3 can stimulate motor activity and reverse catalepsy induced by dopamine D1 or D2 receptor antagonists. [, , ] This effect is attributed to its ability to increase dopamine signaling in the striatum, a brain region crucial for motor control. []
- Modulation of Effort-Related Decision Making: Research suggests that MSX-3 can influence effort-related choice behavior in rodents. [, , ] It has been shown to reverse the decrease in effortful behavior caused by dopamine blockade, potentially by enhancing dopamine D2 receptor function. []
- Influence on Respiratory Motor Plasticity: MSX-3 has been shown to enhance phrenic long-term facilitation (pLTF) induced by moderate acute intermittent hypoxia (mAIH) in rats. [] This suggests that adenosine A2A receptors may typically constrain this form of respiratory plasticity, and their blockade by MSX-3 might enhance serotonin-dependent pLTF. []
Q4: Does MSX-3 affect other adenosine receptor subtypes?
A: MSX-3 demonstrates high selectivity for A2A receptors over other adenosine receptor subtypes, such as A1 receptors. [, ] Studies using the A1 antagonist DPCPX have shown no effect on phrenic LTF, further supporting the specific role of A2A receptors. []
Q5: How does the effect of MSX-3 on respiratory plasticity differ in the context of severe hypoxia or respiratory motor neuron loss?
A: Interestingly, the role of MSX-3 in modulating respiratory plasticity appears to be context-dependent. While MSX-3 enhances pLTF induced by moderate AIH, it abolishes pLTF induced by severe AIH, suggesting a shift to an adenosine-dependent mechanism in the latter. [] Similarly, in models of respiratory motor neuron loss, A2A receptor inhibition by MSX-3 abolishes pLTF early on (7 days), but not at later stages (28 days). [] This indicates a dynamic interplay between different signaling pathways during respiratory plasticity in different physiological and pathological conditions.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


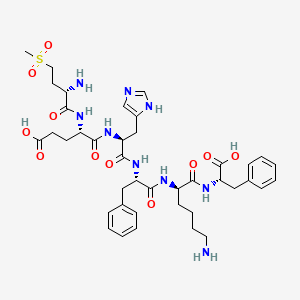
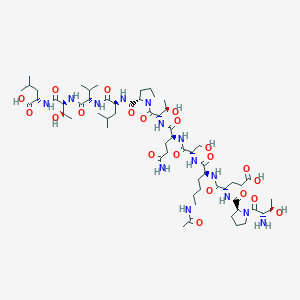

![(8S,11R,13S,14S,17R)-11-(4-acetylphenyl)-13-methyl-3'-methylidenespiro[1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-17,2'-oxolane]-3-one](/img/structure/B1677477.png)
![(3S)-3-[(2,3--Dihydro-5-methoxy-1H-inden-4-yl)oxy]pyrrolidine hydrochloride](/img/structure/B1677479.png)
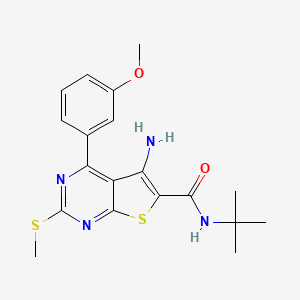
![4,6-Bis(4-fluorophenyl)-2-methyl-5-(4-pyridinyl)-2H-pyrazolo[3,4-b]pyridine](/img/structure/B1677482.png)
